molecular formula C14H9NO2 B14287135 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one CAS No. 139061-35-1

3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one

Katalognummer: B14287135
CAS-Nummer: 139061-35-1
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: UELLLTXPCPNRNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one: is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a pyridine ring attached to a benzofuran moiety through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one typically involves the condensation of pyridine-2-carboxaldehyde with 1-benzofuran-2(3H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it into a dihydropyridine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products: The major products formed from these reactions include oxidized benzofuran derivatives, reduced pyridine derivatives, and substituted benzofuran and pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Biology: In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors and probes for studying biological pathways.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

    3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: This compound shares a similar pyridine moiety but differs in the core structure, which is an imidazo[1,5-a]pyridine ring.

    3-(Pyridin-2-yl)triimidazotriazine: This compound also contains a pyridine ring but is characterized by a triimidazotriazine core.

Uniqueness: 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one is unique due to its benzofuran core, which imparts distinct photophysical properties and reactivity compared to other pyridine-containing compounds .

Eigenschaften

CAS-Nummer

139061-35-1

Molekularformel

C14H9NO2

Molekulargewicht

223.23 g/mol

IUPAC-Name

3-(pyridin-2-ylmethylidene)-1-benzofuran-2-one

InChI

InChI=1S/C14H9NO2/c16-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)17-14/h1-9H

InChI-Schlüssel

UELLLTXPCPNRNZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.